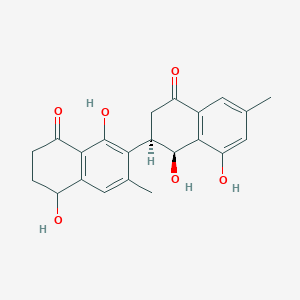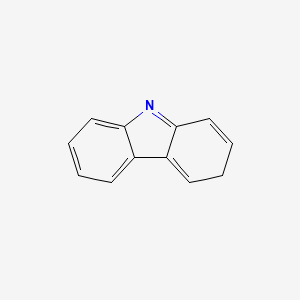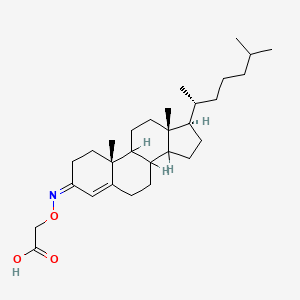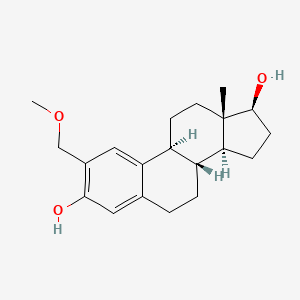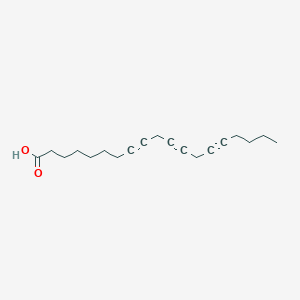
8,11,14-Nonadecatriynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,11,14-nonadecatriynoic acid is a long-chain fatty acid.
Wissenschaftliche Forschungsanwendungen
Metabolism and Bioconversion
8,11,14-Nonadecatriynoic acid plays a significant role in various metabolic pathways. Studies have shown its involvement in the biosynthesis of prostaglandins, essential compounds in physiological processes. For instance, it is a precursor in the formation of prostaglandins like E1 and F1α, as demonstrated by Hamberg and Samuelsson (Hamberg & Samuelsson, 1967). Additionally, its conversion to 11,12-epoxy-10-hydroxy-8-heptadecenoic acid in the aorta indicates its significance in vascular biology (Funk & Powell, 1983).
Influence on Peroxisomal β-Oxidation
The compound is also involved in peroxisomal β-oxidation, a critical metabolic pathway. Luthria et al. (1995) found that it undergoes specific processes during β-oxidation, highlighting its unique role in this metabolic pathway (Luthria, Baykousheva, & Sprecher, 1995).
Role in Fatty Acid Metabolism
8,11,14-Nonadecatriynoic acid is also central to fatty acid metabolism. Research by Kawashima, Musoh, and Kozuka (1990) indicates its role in the metabolism of linoleic acid in rat liver, affected by peroxisome proliferators (Kawashima, Musoh, & Kozuka, 1990). This provides insights into its regulatory functions in essential fatty acid metabolism.
Structural and Chemical Analysis
Studies have also focused on the structural and chemical analysis of this compound. Frost and Gunstone (1975) conducted a comprehensive PMR analysis of non-conjugated alkenoic and alkynoic acids and esters, including 8,11,14-Nonadecatriynoic acid. This research aids in understanding the molecular structure and properties of such compounds (Frost & Gunstone, 1975).
Synthesis of Derivatives
The synthesis of derivatives of 8,11,14-Nonadecatriynoic acid has been explored, indicating its versatility in chemical synthesis. Linde et al. (1976) detailed the preparation of various 2-substituted all-cis-8,11,14-eicosatrienoic acids, demonstrating the potential for creating a range of derivatives for further study or application (Linde, van der Wolf, Pabon, & van Dorp, 1976).
Eigenschaften
Produktname |
8,11,14-Nonadecatriynoic acid |
|---|---|
Molekularformel |
C19H26O2 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
nonadeca-8,11,14-triynoic acid |
InChI |
InChI=1S/C19H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-4,7,10,13-18H2,1H3,(H,20,21) |
InChI-Schlüssel |
KSWMOGCZSMSPAX-UHFFFAOYSA-N |
SMILES |
CCCCC#CCC#CCC#CCCCCCCC(=O)O |
Kanonische SMILES |
CCCCC#CCC#CCC#CCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







